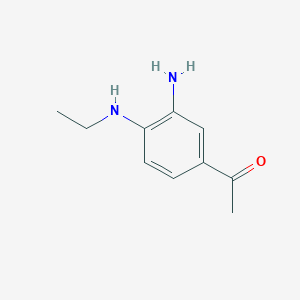

3'-Amino-4'-(ethylamino)acetophenone

Description

Properties

Molecular Formula |

C10H14N2O |

|---|---|

Molecular Weight |

178.23 g/mol |

IUPAC Name |

1-[3-amino-4-(ethylamino)phenyl]ethanone |

InChI |

InChI=1S/C10H14N2O/c1-3-12-10-5-4-8(7(2)13)6-9(10)11/h4-6,12H,3,11H2,1-2H3 |

InChI Key |

OSUXGQDZMLGPEY-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=C(C=C(C=C1)C(=O)C)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 3'-Amino-4'-(ethylamino)acetophenone and its analogs:

Structural and Functional Differences

- Substituent Position: The amino and ethylamino groups in this compound occupy adjacent positions (3' and 4'), which may enhance intramolecular hydrogen bonding compared to 4-Aminoacetophenone (single -NH₂ at 4') .

- Electron Effects: The nitro group in 4-Amino-3-nitro-acetophenone increases electrophilicity at the aromatic ring, making it more reactive in nucleophilic substitution reactions than amino/ethylamino-substituted analogs .

- Steric and Solubility Factors: 3'-Acetamidoacetophenone’s acetamido group introduces steric hindrance and reduces water solubility compared to the smaller -NH₂ and -NHCH₂CH₃ groups in the target compound .

Pharmacological Relevance

- Metoprolol-related Impurity A shares the ethylamino group with this compound, highlighting the importance of ethylamino substituents in β-blocker activity.

Preparation Methods

Bromination of Acetophenone Derivatives

| Parameter | Value | Source |

|---|---|---|

| Substrate | 3-methyl-4-aminoacetophenone | |

| Brominating Agent | Cuprous bromide (CuBr) | |

| Temperature | -10°C to -5°C | |

| Yield | 81% |

Leuckart Reaction for Reductive Amination

Leuckart-Wallach Mechanism

The Leuckart reaction, as described in CN104987294A, offers a robust pathway for introducing amine groups via reductive amination of ketones. For 3'-Amino-4'-(ethylamino)acetophenone, this method could be adapted by substituting N-methylformamide with N-ethylformamide to direct ethylamino group formation. The reaction involves heating the ketone with N-ethylformamide and formic acid at 110–170°C, followed by alkaline hydrolysis to yield the primary amine.

Table 2: Leuckart Reaction Parameters

Sequential Amination-Ethylation

A two-step approach combining Leuckart amination and Eschweiler-Clarke ethylation is viable. For instance, 3-nitro-4-hydroxyacetophenone could undergo Leuckart amination to introduce an amino group, followed by ethylation using acetaldehyde and formic acid. This mirrors the methylation process in CN104987294A, where paraformaldehyde and formic acid achieve dimethylation at 90–100°C.

Catalytic Hydrogenation for Nitro Reduction

Hydrogenation of Nitro Intermediates

The reduction of nitro groups to amines is efficiently accomplished via catalytic hydrogenation. CN105017038A reports a 76% yield in converting 3-nitroacetophenone to 3-aminoacetophenone using a Pd/C catalyst and hydrogen gas at 60–70°C. Applied to 3-nitro-4-ethylaminoacetophenone, this method would selectively reduce the nitro group while preserving the ethylamino moiety.

Table 3: Hydrogenation Conditions

Chemoselectivity and Byproduct Management

Maintaining chemoselectivity during hydrogenation requires careful control of reaction time and catalyst loading. Over-hydrogenation risks deethylation or ketone reduction, necessitating precise monitoring. Post-reaction purification via recrystallization (e.g., petroleum ether/ethyl acetate) ensures high-purity this compound.

Eschweiler-Clarke Ethylation Adaptations

Ethylation of Primary Amines

The Eschweiler-Clarke reaction, traditionally used for methylation, can be adapted for ethylation by substituting formaldehyde with acetaldehyde. In CN104987294A, methylation of 3-[1-(methylamino)ethyl]phenol employs paraformaldehyde and formic acid at 90–100°C. For ethylation, acetaldehyde and formic acid at 100–120°C would facilitate the formation of the ethylamino group, albeit with potential challenges in controlling over-alkylation.

Table 4: Ethylation Reaction Optimization

Solvent and Stoichiometry Effects

Using formic acid as both catalyst and solvent simplifies the reaction setup, as demonstrated in CN104987294A. A molar ratio of 1:5 (amine to acetaldehyde) minimizes diethylated byproducts, while post-reaction neutralization (pH 8–9) and cooling (0°C) enhance crystallization efficiency.

Integrated Synthetic Routes

Route 1: Bromination-Amination-Hydrogenation

Q & A

Q. What are the recommended synthetic routes for preparing 3'-Amino-4'-(ethylamino)acetophenone, and what challenges are associated with its amino and ethylamino substituents?

Methodological Answer: The synthesis of this compound typically involves multi-step functionalization of acetophenone derivatives. Key approaches include:

- Nucleophilic substitution : Introduce amino groups via brominated intermediates (e.g., 3'-Bromo-4'-fluoroacetophenone in ) followed by amination. Ethylamino groups may require protection (e.g., Boc or Fmoc) to prevent side reactions .

- Reductive amination : Use ketone precursors (e.g., acetophenone derivatives) with ethylamine under hydrogenation conditions .

Challenges : - Steric hindrance : The ethylamino group may reduce reactivity at the 4' position, necessitating optimized reaction temperatures or catalysts.

- Purification : Separation of regioisomers or byproducts (e.g., over-alkylated derivatives) requires column chromatography or recrystallization in polar solvents .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how do substituents influence spectral interpretation?

Methodological Answer:

- FT-IR : Identify N-H stretches (3,200–3,400 cm⁻¹ for amino groups) and carbonyl peaks (~1,680 cm⁻¹). Ethylamino substituents may split N-H peaks due to hydrogen bonding .

- NMR :

- X-ray crystallography : Resolves regiochemistry and hydrogen-bonding networks, critical for confirming substitution patterns .

Considerations : Deuterated DMSO or CDCl₃ is preferred for NMR to minimize solvent interference with amino protons .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across different studies?

Methodological Answer: Contradictions often arise from:

- Variability in assay conditions : Standardize protocols (e.g., cell lines, solvent concentrations) to ensure reproducibility. For example, highlights acetophenone detection limits (50–250 µM) using fluorescent reporter strains, which can be adapted for dose-response studies .

- Structural ambiguity : Confirm compound purity and regiochemistry via LC-MS and 2D NMR (e.g., HSQC, NOESY) to rule out isomeric contaminants .

- Mechanistic studies : Use knockout models or enzyme inhibition assays to isolate biological targets (e.g., cytochrome P450 interactions in antifungal mechanisms) .

Q. What computational approaches are suitable for predicting the reactivity and interaction mechanisms of this compound in drug discovery?

Methodological Answer:

- Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. Substituent effects on charge distribution can be analyzed via Natural Bond Orbital (NBO) analysis .

- Molecular Docking : Simulate binding interactions with biological targets (e.g., fungal enzymes in ). Adjust protonation states of amino groups to match physiological pH.

- Molecular Dynamics (MD) : Assess stability of ligand-receptor complexes over time, particularly for ethylamino side chains in hydrophobic pockets .

Q. How to design experiments to elucidate the structure-activity relationships (SAR) of this compound derivatives in pharmacological applications?

Methodological Answer:

- Systematic substitution : Synthesize analogs with modified ethylamino chains (e.g., propylamino, cyclopropylamino) and test antifungal/antibacterial activity (see for thiadiazole-thioether analogs) .

- In vitro assays : Measure IC₅₀ values against target pathogens using broth microdilution (CLSI guidelines).

- QSAR modeling : Correlate substituent parameters (e.g., logP, molar refractivity) with bioactivity using partial least squares (PLS) regression .

Q. What are the stability considerations for this compound under various storage and experimental conditions?

Methodological Answer:

- Oxidative degradation : Store under inert gas (N₂/Ar) at –20°C to prevent amine oxidation. Monitor via TLC or HPLC for peroxide formation .

- pH sensitivity : Amino groups protonate in acidic conditions, altering solubility. Use buffered solutions (pH 6–8) for biological assays .

- Light exposure : Protect from UV light to avoid ketone photodegradation; amber vials are recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.